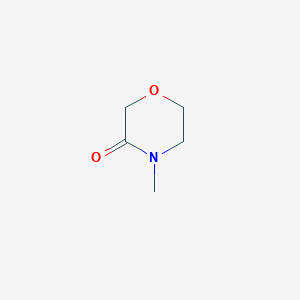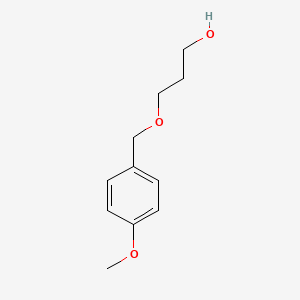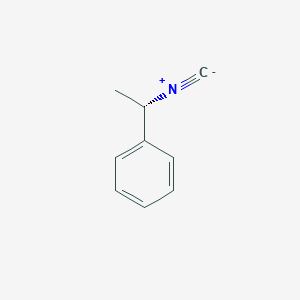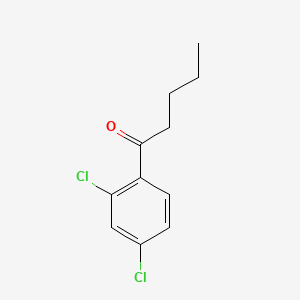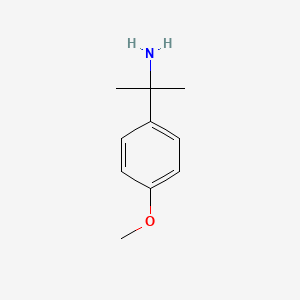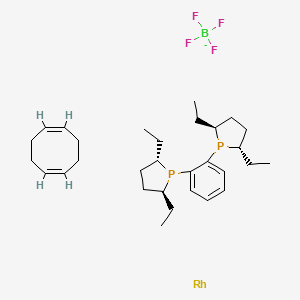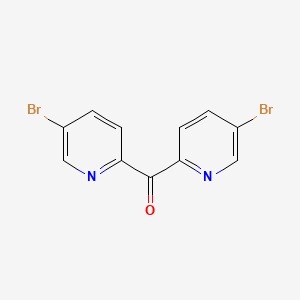
Bis(5-bromo-2-piridinil)metanona
Descripción general
Descripción
Bis(5-bromo-2-pyridinyl)methanone: is an organic compound with the molecular formula C₁₁H₆Br₂N₂O It is characterized by the presence of two bromine atoms attached to pyridine rings, which are connected through a methanone group
Aplicaciones Científicas De Investigación
Chemistry: Bis(5-bromo-2-pyridinyl)methanone is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and catalysts, contributing to the development of new technologies and products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-bromo-2-pyridinyl)methanone typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for Bis(5-bromo-2-pyridinyl)methanone are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis(5-bromo-2-pyridinyl)methanone can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyridine rings.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in the Suzuki–Miyaura coupling.
Nucleophiles: For substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Mecanismo De Acción
The mechanism by which Bis(5-bromo-2-pyridinyl)methanone exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of bromine atoms and the methanone group allows it to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. These interactions can influence biological pathways and processes, leading to its observed antimicrobial and antifungal activities.
Comparación Con Compuestos Similares
- Bis(5-chloro-2-pyridinyl)methanone
- Bis(5-fluoro-2-pyridinyl)methanone
- Bis(5-iodo-2-pyridinyl)methanone
Uniqueness: Bis(5-bromo-2-pyridinyl)methanone is unique due to the specific positioning of bromine atoms on the pyridine rings, which influences its reactivity and the types of reactions it can undergo. Compared to its chloro, fluoro, and iodo analogs, the bromine atoms provide a balance of reactivity and stability, making it particularly useful in various synthetic applications .
Propiedades
IUPAC Name |
bis(5-bromopyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2N2O/c12-7-1-3-9(14-5-7)11(16)10-4-2-8(13)6-15-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJXZGQQYXFQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464916 | |
| Record name | BIS(5-BROMO-2-PYRIDINYL)METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656828-00-1 | |
| Record name | BIS(5-BROMO-2-PYRIDINYL)METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
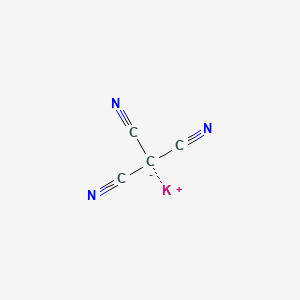
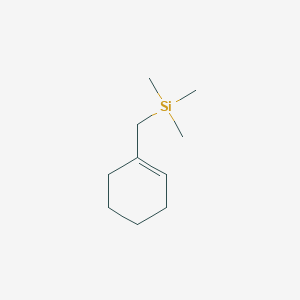
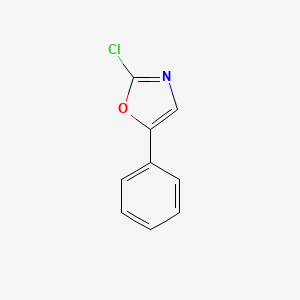
![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)
